molecular formula C7H8FNO B1459656 2-Fluoro-5-methoxy-4-methylpyridine CAS No. 1227596-15-7

2-Fluoro-5-methoxy-4-methylpyridine

Cat. No.: B1459656
CAS No.: 1227596-15-7
M. Wt: 141.14 g/mol
InChI Key: LQTNEQMSRIEOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTNEQMSRIEOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-5-methoxy-4-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8FNO
  • Molecular Weight : 155.15 g/mol
  • Structural Features : The compound features a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the pyridine ring. These substitutions are crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins, notably p38α mitogen-activated protein kinase (MAPK). This interaction is significant because:

  • Inhibition of p38α MAPK : By binding to the active site of this kinase, the compound inhibits its activity, leading to a reduction in the phosphorylation of downstream targets. This inhibition can modulate various cellular processes, including inflammatory responses.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cytokine Modulation : The compound has been shown to influence the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical in inflammatory responses.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

  • Low Doses : At lower doses, it exhibits minimal toxicity while effectively inhibiting p38α MAPK activity, leading to reduced inflammation.

Case Studies and Experimental Data

  • In Vivo Studies : Pharmacokinetic studies conducted in female Balb/C mice showed that administration at doses of 1 mg/kg intravenously and 5 mg/kg orally resulted in normal physiological responses post-dosing. The half-life was notably increased compared to other compounds tested, indicating favorable pharmacokinetic properties .
  • Growth Inhibition Studies : Related compounds have exhibited potent inhibition of cell proliferation in various cancer models. For instance, derivatives synthesized from similar pyridine structures showed IC(50) values in the nanomolar range against L1210 mouse leukemia cells, suggesting that structural modifications can enhance biological activity .

Comparative Analysis with Related Compounds

Compound NameIC(50) (nM)Mechanism of ActionNotable Effects
This compoundN/AInhibition of p38α MAPKModulates pro-inflammatory cytokines
Related Pyridine Derivative<100Inhibition of nucleoside metabolismPotent against L1210 leukemia cells
2-Bromo-5-methoxy-4-methylpyridineN/AAntiviral activity against retrovirusesModulates chemokine-receptor interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.